5-(4-Fluorophenyl)-7-(3-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
5-(4-fluorophenyl)-7-(3-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a member of triazolopyrimidines.
Scientific Research Applications
Anticancer Properties
5-(4-Fluorophenyl)-7-(3-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, a derivative of [1,2,4]triazolo[1,5-a]pyrimidine, has been explored for its potential anticancer properties. A study focused on the design, synthesis, and biological evaluation of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives showed promising results against gastric cancer cells (MGC-803) via the suppression of the ERK signaling pathway. This research suggests that compounds in this category can effectively inhibit the proliferation of cancer cells, making them potential candidates for anticancer drug development.
Antitubulin Activities
The derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, including the compound , have also been identified as potent antitubulin agents. These compounds exhibit significant antiproliferative activities, indicating their potential as tubulin polymerization inhibitors. Such properties are crucial for the development of new chemotherapeutic agents, particularly those targeting microtubule dynamics in cancer cells.
Properties
Molecular Formula |
C18H18FN5O |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-7-(3-methoxyphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C18H18FN5O/c1-25-14-4-2-3-12(9-14)16-10-15(11-5-7-13(19)8-6-11)21-18-22-17(20)23-24(16)18/h2-9,15-16H,10H2,1H3,(H3,20,21,22,23) |
InChI Key |
JITIYKVPTGBVMR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2CC(NC3=NC(=NN23)N)C4=CC=C(C=C4)F |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(NC3=NC(=NN23)N)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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